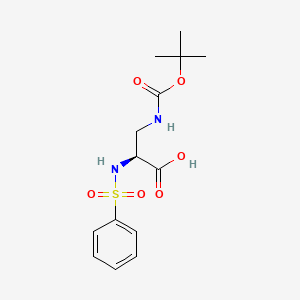

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid” is a complex organic compound. It contains a phenylsulfonyl group, which is a functional group consisting of a sulfonyl group attached to a phenyl ring . The compound also contains an amino group and a carboxylic acid group, which are common in amino acids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of new phenylsulfamoyl carboxylic acids involved the reaction of amino acids with benzenesulfonyl chloride in a medium of aqueous base . Another study mentioned the use of an amino acid-derived bifunctional thiourea–phosphine for the nucleophilic addition of dimethyl 2-fluoromalonates to N-Boc imines .Molecular Structure Analysis

The molecular structure of “(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid” can be analyzed using various techniques. For example, amino acid analysis involves a series of chromatographic techniques that can be used to measure protein levels . Another study mentioned the use of hydrophilic interaction chromatography for the separation of all proteinogenic amino acids .Chemical Reactions Analysis

The chemical reactions involving “(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid” can be complex. One study mentioned the use of amino acid analysis (AAA) to measure protein levels . Another study discussed the use of catalytic Mannich reactions in the synthesis of fluorine-containing amine compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids can provide insights into the properties of “(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid”. Amino acids are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .Wissenschaftliche Forschungsanwendungen

Surfactant Properties and Membrane Manipulation

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid: can act as a surfactant due to its amphiphilic nature. Surfactants have a lipophilic (hydrophobic) tail and a hydrophilic head, allowing them to adsorb at interfaces and reduce interfacial tension. In research, this compound is employed for:

Biocompatible Surfactants

Amino acid surfactants (AAS), including Boc-ASP, are biocompatible and biodegradable. These surfactants are synthesized by condensing natural amino acids with fatty acids. Their applications include:

Antioxidant Activity

Amino acids, including Boc-ASP , exhibit antioxidant properties. They scavenge free radicals, inhibit lipid peroxidation, and protect cells from oxidative damage. The unique contribution of each amino acid depends on its type and sequence. Antioxidant peptides derived from amino acids play a vital role in maintaining cellular health .

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, indicates that it may cause serious eye damage. It is recommended to wear eye protection and face protection when handling this compound . Another safety data sheet for [(Phenylsulfonyl)Amino]Acetic Acid also indicates that it may cause serious eye damage .

Zukünftige Richtungen

The future directions for research on “(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. For example, one study discussed the potential of using amino acid stable isotope ratios to determine dietary behaviors and ecologies . Another study highlighted the potential of sulfone chemistry for C–S bond functionalization .

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes involved in various biochemical reactions .

Mode of Action

It’s worth noting that the compound contains a phenylsulfonylamino group, which may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, including amino acid synthesis and degradation .

Pharmacokinetics

The compound’s structure suggests that it may be readily absorbed and distributed in the body due to its relatively small size and polar nature .

Result of Action

Similar compounds have been known to induce various cellular responses, such as changes in enzyme activity or protein expression .

Action Environment

The action, efficacy, and stability of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity may be enhanced under acidic conditions .

Eigenschaften

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWHQQQQQGDBKG-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3020020.png)

![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)

![9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020025.png)

![N-[2-methyl-4-[3-methyl-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3020029.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)